molecular formula C10H12N6O3 B6049925 4-nitroimino-N-phenyl-1,3,5-triazinane-1-carboxamide

4-nitroimino-N-phenyl-1,3,5-triazinane-1-carboxamide

Cat. No.: B6049925
M. Wt: 264.24 g/mol
InChI Key: DGYSTZKRFVZYAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitroimino-N-phenyl-1,3,5-triazinane-1-carboxamide is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

The synthesis of 4-nitroimino-N-phenyl-1,3,5-triazinane-1-carboxamide involves several steps. One common synthetic route includes the reaction of phenyl isocyanate with a triazine derivative under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

4-nitroimino-N-phenyl-1,3,5-triazinane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-nitroimino-N-phenyl-1,3,5-triazinane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antifungal and anticancer agent.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its antiviral and antitumor properties.

    Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-nitroimino-N-phenyl-1,3,5-triazinane-1-carboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. It may also interact with DNA, causing damage to the genetic material of cancer cells, thereby inhibiting their growth and proliferation.

Comparison with Similar Compounds

4-nitroimino-N-phenyl-1,3,5-triazinane-1-carboxamide can be compared with other triazine derivatives, such as:

    2,4,6-trichloro-1,3,5-triazine: Known for its use in the synthesis of herbicides.

    2,4-diamino-6-chloro-1,3,5-triazine: Used in the production of pharmaceuticals.

    2,4,6-trimethoxy-1,3,5-triazine: Utilized in organic synthesis as a reagent. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-nitroimino-N-phenyl-1,3,5-triazinane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O3/c17-10(13-8-4-2-1-3-5-8)15-6-11-9(12-7-15)14-16(18)19/h1-5H,6-7H2,(H,13,17)(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYSTZKRFVZYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=N[N+](=O)[O-])NCN1C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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